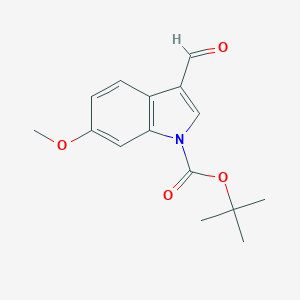

1-Boc-3-Formyl-6-methoxyindole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 3-formyl-6-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-10(9-17)12-6-5-11(19-4)7-13(12)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGCVAXEDJZWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615959 | |

| Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847448-73-1 | |

| Record name | tert-Butyl 3-formyl-6-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 1 Boc 3 Formyl 6 Methoxyindole

Precursor Synthesis and Derivatization

The construction of 1-Boc-3-formyl-6-methoxyindole begins with the synthesis and appropriate functionalization of its indole (B1671886) core. This process involves the preparation of 6-methoxyindole (B132359) derivatives followed by the crucial step of protecting the indole nitrogen.

Synthesis of 6-Methoxyindole Derivatives as Starting Materials

6-Methoxyindole serves as the fundamental precursor for the target compound. ontosight.ai It is a derivative of indole, a heterocyclic aromatic organic compound with the molecular formula C₉H₉NO. ontosight.ai This starting material can be synthesized through various established chemical routes. One common method involves the methylation of 6-hydroxyindole (B149900) using reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. ontosight.ai The methoxy (B1213986) group at the C6 position is an important feature, as it electronically influences the reactivity of the indole ring, particularly directing subsequent electrophilic substitutions. chim.it The synthesis of methoxy-activated indoles often utilizes commercially available materials like di- and trimethoxyaniline and benzaldehyde (B42025) derivatives, employing classic indole syntheses such as the Fischer, Bischler, and Hemetsberger methods. chim.it

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group at the N1 Position

With the 6-methoxyindole core in hand, the next critical step is the protection of the indole nitrogen. The tert-butoxycarbonyl (Boc) group is widely employed for this purpose due to its stability under various reaction conditions and its facile removal under specific acidic conditions. The introduction of the Boc group is typically achieved by reacting 6-methoxyindole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction is often carried out in an anhydrous solvent like dichloromethane (B109758) under an inert atmosphere to ensure high yields. smolecule.com Microwave-assisted methods have also been developed to facilitate rapid Boc protection, significantly reducing reaction times. smolecule.com The resulting product of this step is 1-Boc-6-methoxyindole. sigmaaldrich.com

Formylation Reactions at the C3 Position

The introduction of a formyl (-CHO) group at the C3 position of the indole ring is a pivotal transformation in the synthesis of the title compound. The electron-donating nature of the indole nitrogen and the methoxy group at C6 preferentially activates the C3 position for electrophilic attack. bhu.ac.in

Vilsmeier-Haack Reaction and its Variants for C3 Formylation

The Vilsmeier-Haack reaction is the most conventional and widely used method for the formylation of electron-rich aromatic compounds like indoles. rsc.orgmychemblog.com The reaction utilizes a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.comijpcbs.com This reagent, a chloroiminium ion, is a potent electrophile that readily attacks the C3 position of the Boc-protected 6-methoxyindole. wikipedia.org The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the desired 3-formylindole derivative. mychemblog.com The reaction is generally efficient and proceeds under mild conditions. ijpcbs.com

Table 1: Vilsmeier-Haack Reaction Conditions

| Reagents | Solvent | Temperature | Outcome |

|---|---|---|---|

| POCl₃, DMF | Dichloromethane | 0 °C to room temp. | Efficient C3-formylation |

| (COCl)₂, DMF | Dichloromethane | 0 °C to room temp. | Alternative for Vilsmeier reagent generation |

Alternative Formylation Methods (e.g., usage of Nysted reagent)

While the Vilsmeier-Haack reaction is robust, several alternative formylation methods have been developed to address certain limitations, such as the use of hazardous reagents. acs.org These newer methods often offer milder conditions and greater functional group tolerance. rsc.org

Recent advancements include:

Photochemical Methods: These methods utilize light to promote the formylation reaction. One such approach involves the use of a helical carbenium ion as a photocatalyst with 2,2-dimethoxy-N,N-dimethylethanamine as the formylating source under red light (λ = 640 nm). rsc.org Another photochemical method employs aqueous glyoxylic acid as the formyl source under UV irradiation, although this was noted to be ineffective for N-Boc protected indoles. organic-chemistry.org

Visible-Light-Mediated Formylation: Eosin Y can act as a photoredox catalyst for the C3 formylation of indoles using tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant. thieme-connect.com

Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) has been shown to be an effective catalyst for the formylation of indoles using trimethyl orthoformate (TMOF) as the formyl source. acs.org

The Nysted reagent, a specialized olefination agent, is not typically used for direct formylation of indoles. Its primary application is in the methylenation of carbonyl compounds.

Regioselectivity and Optimization of Formylation Conditions

The formylation of indoles is highly regioselective, with the electrophile preferentially attacking the C3 position. This is due to the superior stabilization of the positive charge in the transition state by the nitrogen atom's lone pair of electrons. bhu.ac.in In the case of 6-methoxyindole, the electron-donating methoxy group further enhances the electron density of the ring, facilitating the electrophilic substitution.

Optimization of formylation conditions is crucial for maximizing yield and minimizing side reactions. Key parameters include:

Solvent: The choice of solvent can influence reaction rates and solubility of reagents.

Temperature: While many formylation reactions proceed at room temperature, some may require cooling to control exothermicity or heating to drive the reaction to completion.

Stoichiometry of Reagents: Careful control of the molar ratios of the indole substrate, formylating agent, and any catalysts or additives is essential.

For instance, in the Vilsmeier-Haack reaction, the stoichiometry of POCl₃ and DMF must be optimized to prevent over-oxidation. In ruthenium-catalyzed C4-H alkenylation of 3-formyl indoles, the presence of an oxidant like Cu(OAc)₂·H₂O under aerobic conditions was found to be critical. rsc.org Ultimately, the specific reaction conditions must be tailored to the chosen formylation method and the specific substrate to achieve the desired outcome efficiently.

Multistep Synthetic Pathways

The construction of this compound typically begins with commercially available indole derivatives, which undergo a series of functional group transformations to yield the target molecule.

Step-by-Step Synthesis from Commercially Available Indole Derivatives

A common strategy for the synthesis of this compound starts with a suitably substituted indole. The process generally involves three key transformations: methoxylation, Boc protection of the indole nitrogen, and formylation at the C3 position.

The synthesis can commence with 6-methoxyindole. The first step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Following the protection of the nitrogen, the next step is the introduction of the formyl group at the 3-position of the indole ring. A widely used method for this transformation is the Vilsmeier-Haack reaction. smolecule.com This reaction employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. smolecule.comnih.gov The electron-rich nature of the indole ring directs the formylation to the C3 position.

An alternative starting point could be a commercially available 3-formylindole, which would then be methoxylated and subsequently Boc-protected. However, direct methoxylation of the indole ring can sometimes lead to a mixture of products, making the former route more common.

A plausible synthetic sequence is outlined below:

Boc Protection: 6-methoxyindole is treated with Boc₂O and a catalytic amount of DMAP in a suitable solvent like tetrahydrofuran (B95107) (THF) to yield 1-Boc-6-methoxyindole.

Formylation: The resulting 1-Boc-6-methoxyindole is then subjected to Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the C3 position, affording this compound. nih.gov

Consideration of Reaction Conditions (e.g., temperature, solvent, catalysts)

The efficiency and success of the synthesis of this compound are highly dependent on the specific reaction conditions employed.

For the Boc protection step, the reaction is typically carried out at room temperature. The choice of solvent is often an aprotic solvent like THF or dichloromethane (DCM) to ensure the solubility of the reactants and to avoid interference with the reaction. The use of a catalyst like DMAP is crucial for accelerating the reaction.

The Vilsmeier-Haack formylation is generally initiated at low temperatures, often 0 °C, to control the exothermic nature of the reaction between POCl₃ and DMF. smolecule.comnih.gov After the formation of the Vilsmeier reagent, the indole substrate is added, and the reaction is often allowed to warm to room temperature or gently heated to ensure completion. The choice of solvent is typically DMF itself, as it serves as both a reagent and a solvent. The work-up procedure involves quenching the reaction mixture with an aqueous base, such as sodium hydroxide (B78521) or sodium bicarbonate, to hydrolyze the intermediate iminium salt and yield the final aldehyde product.

Below is a table summarizing typical reaction conditions:

| Reaction Step | Reagents | Catalyst | Solvent | Temperature |

| Boc Protection | di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | Room Temperature |

| Formylation | Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) | None | N,N-dimethylformamide (DMF) | 0 °C to Room Temp |

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of solvent-free reactions, microwave-assisted synthesis, and novel cyclization strategies for the preparation of indole derivatives like this compound.

Solvent-Free Reactions and Their Efficiency

Solvent-free reactions, or solid-state reactions, offer numerous advantages, including reduced waste, lower costs, and often, faster reaction times. While specific examples for the direct synthesis of this compound under solvent-free conditions are not extensively documented, related transformations on the indole scaffold have been successfully carried out. For instance, the synthesis of certain indole derivatives has been achieved by heating the reactants together in the absence of a solvent. beilstein-journals.org This approach could potentially be adapted for the Boc protection or even the formylation step, although the Vilsmeier-Haack reaction is traditionally conducted in DMF.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved product purity.

In the context of synthesizing this compound, microwave energy can be applied to both the Boc protection and formylation steps. For example, the Boc protection of indoles can be significantly expedited under microwave conditions. smolecule.com Similarly, microwave-assisted Vilsmeier-Haack reactions have been reported to proceed much faster than their conventional counterparts.

A study on the synthesis of indole–chalcone hybrids utilized microwave irradiation for a condensation reaction involving a 1-Boc-3-formylindole derivative. mdpi.comresearchgate.net The reaction was carried out at 180 °C for three hours in ethanol (B145695) with a catalytic amount of piperidine (B6355638). researchgate.net This demonstrates the feasibility of using microwave heating for reactions involving Boc-protected formylindoles. The high temperatures achieved in microwave synthesis can also facilitate the thermolytic deprotection of the Boc group in a one-pot procedure if desired. researchgate.net

| Synthetic Step | Conventional Method Time | Microwave-Assisted Time |

| Boc Protection | Several hours | Minutes |

| Vilsmeier-Haack Formylation | Hours | Minutes to < 1 hour |

Intramolecular Cyclization Strategies Utilizing Indole Precursors

Intramolecular cyclization reactions are a powerful method for constructing complex heterocyclic systems. While not a direct route to this compound itself, these strategies are crucial for the synthesis of the core indole structure from acyclic precursors.

One of the most prominent methods for indole synthesis is the Fischer indole synthesis . nih.govresearchgate.net This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain a 6-methoxyindole derivative, one would start with a (4-methoxyphenyl)hydrazine (B1593770) and a suitable ketone or aldehyde. nih.gov

Another important strategy is the reductive cyclization of nitroaromatics . For instance, a suitably substituted o-nitrostyrene derivative can undergo reductive cyclization to form the indole ring. Base-mediated nitrophenyl reductive cyclization has been developed as an efficient method for creating complex cyclic structures. acs.org

The Larock indole synthesis is a palladium-catalyzed annulation of an o-haloaniline with an alkyne, which provides a versatile route to a wide range of substituted indoles. These intramolecular cyclization strategies provide access to the fundamental 6-methoxyindole core, which can then be further functionalized as described in the multistep synthetic pathways.

| Cyclization Strategy | Description |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of a phenylhydrazone to form the indole ring. nih.gov |

| Reductive Cyclization | Formation of the indole ring through the reduction of a nitro group followed by cyclization. acs.org |

| Larock Indole Synthesis | Palladium-catalyzed reaction of an o-haloaniline and an alkyne to construct the indole scaffold. |

Reactions of the Formyl Group (–CHO) at C3

The formyl group at the C3 position is a highly reactive electrophilic center that readily participates in numerous chemical transformations, including oxidation, reduction, condensation, olefination, and nucleophilic addition reactions. These reactions provide access to a diverse range of derivatives such as carboxylic acids, alcohols, and various heterocyclic compounds.

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis, converting the electrophilic aldehyde into a versatile carboxylic acid derivative. Standard oxidizing agents are employed for this purpose. For instance, reagents like potassium permanganate (B83412) (KMnO4) can effectively facilitate the conversion of the formyl group into a carboxyl group. This reaction provides a pathway to 1-Boc-6-methoxyindole-3-carboxylic acid, a valuable intermediate for further functionalization, such as esterification or amidation.

The formyl group at C3 can be selectively reduced to a primary alcohol, yielding the (1-Boc-6-methoxy-1H-indol-3-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid unwanted side reactions. Sodium borohydride (B1222165) (NaBH4) is a common reagent for this type of reduction. Another method involves the use of triethylsilane in the presence of a Lewis acid like stannic chloride, which can reduce indolecarbinols formed from the aldehyde. google.com The resulting hydroxymethyl derivative serves as a useful building block for introducing other functionalities through substitution reactions.

The C3-formyl group is an excellent electrophile for condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds. These reactions, which include Aldol-type and Knoevenagel condensations, are powerful tools for carbon-carbon bond formation. preprints.orgrsc.org The Claisen-Schmidt condensation, a type of base-catalyzed aldol (B89426) condensation, is frequently used. mdpi.com In this reaction, this compound would react with a ketone, such as an acetophenone (B1666503) derivative, in the presence of a base like potassium hydroxide or piperidine, to form an α,β-unsaturated carbonyl system. mdpi.comderpharmachemica.com These condensation reactions are pivotal for synthesizing complex molecules with extended conjugation. preprints.org

A significant application of condensation reactions involving 1-Boc-3-formylindole derivatives is the synthesis of indole-chalcone hybrids. mdpi.comresearchgate.net Chalcones are characterized by a 1,3-diaryl-2-propen-1-one core. preprints.org The synthesis involves a Claisen-Schmidt condensation between 1-Boc-3-formylindole and various substituted acetophenones. mdpi.commdpi.com Research has shown that this reaction can be efficiently carried out using microwave-assisted synthesis in ethanol with a few drops of piperidine as a catalyst. preprints.orgmdpi.com A notable aspect of this method is that the high temperature (e.g., 180 °C) used in the microwave-assisted reaction can lead to the simultaneous deprotection of the Boc group via thermolysis, yielding the free indole-chalcone hybrid in a one-pot approach. mdpi.comresearchgate.net This method is considered advantageous due to its simplicity and speed compared to previous synthetic routes. preprints.orgresearchgate.net

| Reactant A | Reactant B (Acetophenone Derivative) | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Boc-3-formylindole | Acetophenone | Microwave, Piperidine, Ethanol, 180 °C, 3 h | Indole-Chalcone Hybrid (Boc-deprotected) | mdpi.com |

| 1-Boc-3-formylindole | Substituted Acetophenones | Base-catalyzed (e.g., KOH, piperidine) | Indole-Chalcone Hybrid | mdpi.com |

| 1H-indole-3-carboxaldehyde | Acetophenone | Potassium hydroxide, Ethanol | 3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one | derpharmachemica.com |

Olefination reactions provide a direct route to convert the carbonyl group of the C3-aldehyde into a carbon-carbon double bond, leading to the formation of 3-ethenylindoles. clockss.org The Wittig reaction and the Peterson olefination are two of the most common methods employed for this transformation. rsc.orgclockss.org

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium (B103445) salt treated with a strong base). organic-chemistry.org The nature of the ylide (stabilized or non-stabilized) determines the stereochemistry (E/Z) of the resulting alkene. organic-chemistry.org

The Peterson olefination utilizes an α-silyl carbanion, which adds to the aldehyde to form a β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org A key advantage of the Peterson reaction is that the stereochemical outcome of the elimination can be controlled. The intermediate β-hydroxysilane can be isolated, and subsequent treatment with either acid or base leads to the formation of the trans- or cis-alkene, respectively. wikipedia.orgorganic-chemistry.org These olefination methods are crucial for synthesizing vinyl-substituted indoles, which are valuable precursors for further chemical modifications. clockss.org

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles. This includes reactions with organometallic reagents such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li). The addition of these reagents to the C3-aldehyde results in the formation of a secondary alcohol after an aqueous workup. This reaction is a fundamental C-C bond-forming strategy, allowing for the introduction of various alkyl, alkenyl, or aryl substituents at the carbon atom adjacent to the indole ring. The presence of the Boc protecting group ensures the stability of the indole nitrogen under the basic conditions of these reactions.

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic Acid (-COOH) | |

| Reduction | Sodium borohydride (NaBH4) | Hydroxymethyl (-CH2OH) | |

| Condensation (Claisen-Schmidt) | Acetophenones, Piperidine/KOH | α,β-Unsaturated Ketone | mdpi.commdpi.com |

| Wittig Olefination | Phosphorus Ylide | Alkene (-CH=CR2) | clockss.org |

| Peterson Olefination | α-Silyl Carbanion | Alkene (-CH=CR2) | clockss.org |

| Nucleophilic Addition | Grignard Reagents (R-MgBr) | Secondary Alcohol (-CH(OH)R) |

Condensation Reactions (e.g., Aldol condensations, Knoevenagel reactions)

Reactions Involving the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of indoles due to its stability under many reaction conditions and its susceptibility to removal under specific, often acidic, conditions. researchgate.nettandfonline.com

Deprotection Strategies (e.g., acid-catalyzed removal)

The removal of the Boc group from the indole nitrogen, known as deprotection, is a common and crucial step in the synthetic application of N-Boc protected indoles. This process is typically achieved under acidic conditions.

Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are frequently employed for the cleavage of the Boc group. tandfonline.com For instance, treatment with TFA in a solvent like dichloromethane or HCl in methanol (B129727) can effectively remove the Boc group. google.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free indole.

Alternative, milder methods have also been developed to enhance selectivity, especially in the presence of other acid-sensitive functional groups. acs.org These can include:

Lewis acids: Reagents like Sn(OTf)₂, ZnBr₂, and TiCl₄ can facilitate Boc deprotection. tandfonline.comarkat-usa.org

Base-catalyzed removal: In some cases, particularly for certain heteroaromatic systems, basic conditions can be used for Boc removal. For example, sodium methoxide (B1231860) (NaOMe) in methanol has been shown to selectively deprotect N-Boc indoles. researchgate.nettandfonline.comnih.gov

Thermolytic cleavage: Heating N-Boc protected indoles and pyrroles at high temperatures (e.g., 180 °C) can lead to the removal of the Boc group without the need for acidic or basic reagents. researchgate.netarkat-usa.org

Other reagents: Systems like cerium(III) chloride heptahydrate-sodium iodide and silica (B1680970) gel have also been reported for the deprotection of Boc groups under specific conditions. tandfonline.com

Influence of Boc Group on Reactivity and Selectivity

The presence of the electron-withdrawing Boc group on the indole nitrogen significantly influences the reactivity and regioselectivity of subsequent chemical transformations.

The Boc group decreases the electron density of the indole ring, making it less susceptible to electrophilic attack compared to an unprotected indole. However, it also plays a crucial role as a directing group in various reactions. For example, in iridium-catalyzed C-H borylation reactions, the Boc group directs the borylation to the C-H positions beta to the nitrogen atom. nih.gov

Furthermore, the Boc group provides stability to the indole nucleus under various reaction conditions, allowing for functionalization at other parts of the molecule without undesired side reactions at the nitrogen atom. In some instances, the Boc group is essential for the success of a reaction. For example, in certain cyclopropanation reactions with carbenoids, N-Boc-indole is a necessary substrate to form stable indoline (B122111) cyclopropanation products. beilstein-journals.org

Reactions of the Indole Nucleus

The indole ring system is inherently electron-rich and participates in a variety of reactions, including electrophilic substitution and nucleophilic attack, allowing for extensive functionalization.

Electrophilic Aromatic Substitution (EAS) Reactions

The indole nucleus is highly activated towards electrophilic aromatic substitution. In unsubstituted indoles, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. The presence of the methoxy group at the C6 position in this compound further activates the benzene (B151609) portion of the indole ring.

The presence of a 6-methoxy group can direct electrophilic substitution to the 2-position, making it a competitive site with the typically favored C3 position. rsc.org However, since the C3 position is already substituted with a formyl group in the target molecule, electrophilic attack would be directed to other available positions on the ring, influenced by the electronic effects of both the methoxy and the Boc groups.

Common electrophilic aromatic substitution reactions for indoles include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the indole ring.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The regioselectivity of these reactions on this compound would be a result of the combined directing effects of the substituents.

Functionalization at Other Positions of the Indole Ring

Beyond classical electrophilic substitution, modern cross-coupling reactions provide powerful tools for the functionalization of the indole ring at various positions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds. For example, a bromo-substituted indole can be coupled with a boronic acid to introduce a new aryl or vinyl group.

Direct C-H functionalization has also emerged as a potent strategy. For instance, palladium-catalyzed direct C3-arylation of N-unsubstituted indoles with aryl chlorides and triflates has been developed. acs.org While the target molecule is N-protected, similar strategies can be adapted for functionalization at other C-H bonds of the indole nucleus.

The methoxy group at C6 can also be a site for transformation, although it is generally stable. Demethylation to the corresponding phenol (B47542) can be achieved under specific conditions, opening up further avenues for functionalization.

Nucleophilic Reactivities of Indoles

While the indole ring itself is electron-rich and generally undergoes electrophilic attack, certain indole derivatives can participate in nucleophilic substitution reactions. 1-Methoxyindole-3-carbaldehyde, a related compound, has been shown to be a versatile electrophile that reacts regioselectively at the 2-position with various nucleophiles, including sulfur- and oxygen-centered nucleophiles. nii.ac.jp This reactivity is attributed to the electron-withdrawing effect of the 1-methoxy and 3-formyl groups, which makes the C2 position susceptible to nucleophilic attack.

Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde reacts at the 2-position with a variety of nitrogen, sulfur, and carbon nucleophiles. core.ac.uk This suggests that the electronic properties of the substituents on the indole ring can dramatically alter its reactivity profile, enabling nucleophilic substitution reactions that are not typical for the parent indole system. The presence of the electron-withdrawing formyl group at C3 and the Boc group at N1 in this compound could potentially activate the C2 position for nucleophilic attack under certain conditions.

Interactive Data Tables

Table 1: Deprotection Methods for N-Boc Indoles

| Reagent/Condition | Type | Selectivity | Reference |

| Trifluoroacetic Acid (TFA) | Strong Acid | Low | tandfonline.com |

| Hydrochloric Acid (HCl) | Strong Acid | Low | tandfonline.com |

| Sodium Methoxide (NaOMe) in MeOH | Base | High | researchgate.nettandfonline.comnih.gov |

| Thermolysis (e.g., 180 °C) | Thermal | High | researchgate.netarkat-usa.org |

| Sn(OTf)₂ | Lewis Acid | Moderate | tandfonline.comarkat-usa.org |

Table 2: Nucleophilic Substitution on Activated Indoles

| Indole Substrate | Nucleophile | Position of Attack | Reference |

| 1-Methoxyindole-3-carbaldehyde | NaSMe | C2 | nii.ac.jp |

| 1-Methoxyindole-3-carbaldehyde | NaOMe | C2 | nii.ac.jp |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Pyrrole (B145914) | C2 | core.ac.uk |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | NaSMe | C2 | core.ac.uk |

| 1-Methoxy-6-nitroindole-3-carbaldehyde | Dimethyl malonate | C2 | core.ac.uk |

Mechanistic Studies of Key Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the indole core, the electron-withdrawing 3-formyl group, the electron-donating 6-methoxy group, and the bulky N-Boc protecting group. Understanding the mechanisms of its key transformations is crucial for predicting reactivity and designing synthetic routes.

Reaction Mechanisms and Intermediates

The 3-formyl group is the primary site of reactivity in this compound, participating in a variety of nucleophilic additions and condensation reactions. The N-Boc group prevents reactions at the indole nitrogen, while the 6-methoxy group enhances the electron density of the benzene portion of the indole ring, which can influence the reactivity of the C4 and C7 positions in electrophilic substitutions.

Condensation Reactions:

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound. The mechanism proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-formyl group. wikipedia.org The resulting β-hydroxy intermediate typically undergoes dehydration to yield a stable α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is often catalyzed by a weak base. wikipedia.org For this compound, this provides a route to various substituted alkenes at the 3-position. A plausible mechanism involves the initial formation of an enolate, which then attacks the formyl group to form an aldol-type adduct. Subsequent elimination of water furnishes the final product. researchgate.net

Henry Reaction (Nitroaldol Reaction): The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. wikipedia.orgorganic-chemistry.org The mechanism begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate anion. wikipedia.org This anion then adds to the carbonyl group of this compound to form a β-nitro alkoxide intermediate. Protonation of this intermediate yields the corresponding β-nitro alcohol. wikipedia.org These products are valuable as they can be further transformed into other functional groups. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

Mannich Reaction: This three-component reaction involves the aminoalkylation of a carbon acid, in this case, potentially an enolizable ketone or another nucleophile, with formaldehyde (B43269) and a secondary amine, reacting with this compound as the aldehyde component is less common as the indole C2-position can act as the nucleophile. wikipedia.orgbyjus.comorganic-chemistry.orgscribd.com A more relevant transformation for 3-formylindoles is their reaction with enamines in ring-cleavage strategies to synthesize substituted pyridines. nih.gov The mechanism of the classical Mannich reaction involves the formation of an Eschenmoser's salt-like iminium ion from the amine and formaldehyde, which is then attacked by a nucleophile. wikipedia.orgyoutube.com

Table 1: Key Condensation Reactions and their Mechanistic Intermediates

| Reaction Name | Nucleophile | Key Intermediate(s) | Final Product Type |

| Knoevenagel Condensation | Active methylene compound | Enolate, β-hydroxy carbonyl | α,β-Unsaturated compound |

| Henry Reaction | Nitroalkane | Nitronate anion, β-nitro alkoxide | β-Nitro alcohol |

| Mannich Reaction | Enolizable carbonyl/amine | Iminium ion, Enol | β-Amino carbonyl |

Transition State Analysis and Computational Chemistry Studies

While specific transition state analyses for reactions of this compound are not extensively reported, computational studies on related indole systems provide valuable insights. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, predicting regioselectivity, and understanding the influence of substituents.

For instance, DFT studies on the dearomative (3+2) annulation reactions of 3-substituted indoles support a stepwise reaction pathway. nih.gov These calculations indicate that the initial carbon-carbon bond formation occurs at the C3 position of the indole, followed by ring closure. nih.gov The solvent can play a crucial role in stabilizing the transition state through hydrogen bonding interactions. nih.gov

Computational studies on the addition of radicals to indoles have shown that the regioselectivity (C2 vs. C3 addition) is dependent on the nature of the radical. escholarship.org Electron-deficient radicals tend to add at the C2 position due to a lower energy barrier and the formation of a more stable benzylic radical intermediate. escholarship.org These findings highlight the subtle electronic effects that govern indole reactivity.

The influence of substituents on the indole ring has also been a subject of computational investigation. The deprotonation of the indole nitrogen has been shown to significantly lower the activation energy for nucleophilic aromatic substitution reactions. academie-sciences.fr DFT calculations can be employed to model the frontier molecular orbitals (HOMO and LUMO) to predict reactive sites. For a related compound, methyl 1-ethyl-3-formyl-1H-indole-4-carboxylate, it was suggested that the LUMO is localized on the formyl group, facilitating nucleophilic additions, while the HOMO is on the indole ring.

Furthermore, computational methods have been used to study photoinduced transformations of 3-formylindole. aip.org These studies, often employing DFT, help in understanding the electronic transitions and conformational changes that occur upon excitation. aip.org

While these computational studies are not on this compound itself, the principles and trends observed can be extrapolated to understand its reactivity. The electron-donating 6-methoxy group would be expected to increase the energy of the HOMO of the indole ring, potentially influencing its nucleophilicity and reactivity in electrophilic aromatic substitution reactions. The bulky Boc group, in addition to its protecting role, can sterically hinder approaches to the indole nitrogen and adjacent positions.

Conclusion

1-Boc-3-formyl-6-methoxyindole is a synthetically valuable derivative of the indole (B1671886) family. Its preparation from readily available starting materials and the presence of versatile functional groups make it an important intermediate in organic synthesis. The ability to selectively manipulate the formyl group and the Boc-protected nitrogen allows for the construction of a wide range of complex indole-based molecules with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity and applications of this compound is likely to lead to the discovery of new and innovative synthetic strategies and the development of novel bioactive compounds.

Applications As a Synthetic Intermediate

Precursor for Biologically Active Molecules

The indole (B1671886) nucleus is a privileged scaffold found in numerous natural products and pharmaceuticals. chim.it Methoxy-activated indoles, in particular, are central to the development of new structures with significant biological and chemical interest. chim.it

Indole-3-carboxaldehyde (B46971) and its derivatives are established key intermediates in the preparation of various biologically active compounds and indole alkaloids. ekb.eg The presence of the Boc protecting group on the indole nitrogen in 1-Boc-3-Formyl-6-methoxyindole is crucial for multi-step synthetic sequences common in pharmaceutical development. This group modulates the electronic properties of the indole ring and prevents its participation in undesired reactions, thereby enabling clean and selective functionalization at other positions. While the Boc group can sometimes diminish reaction efficiency in certain multicomponent reactions, its role in directing synthetic pathways is indispensable for creating complex pharmaceutical intermediates. nih.gov

The structural framework of this compound makes it an ideal starting point for the synthesis of complex natural products, especially alkaloids. Alkaloids are a diverse group of naturally occurring compounds that often exhibit potent pharmacological activities. nih.gov Methoxy-substituted indoles are common motifs in these natural products, and synthetic strategies often rely on building blocks like this compound to construct the core structures efficiently. chim.it

The utility of indole building blocks is prominently demonstrated in the total synthesis of complex alkaloids.

Vindoline (B23647): Vindoline is a major alkaloid that constitutes the most complex part of the clinically important anti-cancer drug vinblastine. nih.govnih.gov The total synthesis of vindoline is a significant challenge in organic chemistry. While various successful syntheses have been reported, they often employ intricate cycloaddition strategies starting from different 6-methoxyindole (B132359) precursors. nih.govorganic-chemistry.org These routes assemble the characteristic pentacyclic skeleton of the alkaloid in a limited number of steps. organic-chemistry.org

Topsentin (B55745) C: Topsentin C is a marine bisindole alkaloid. nih.govthieme-connect.com An efficient synthesis for members of the topsentin class involves the use of (indol-3-yl)ethane-1,2-diamine precursors. nih.govthieme-connect.com A key intermediate in this synthesis is a 1-Boc-3-(2-nitrovinyl)indole derivative. nih.gov this compound can serve as a direct precursor to this intermediate via a Henry reaction (condensation with nitromethane), highlighting its potential role in the synthesis of this class of marine alkaloids.

| Reaction Type | Reagent(s) | Resulting Functional Group | Application |

|---|---|---|---|

| Henry Reaction | Nitromethane, Base | 3-(2-nitrovinyl)indole | Intermediate for Topsentin C synthesis |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | 3-(aminomethyl)indole | Synthesis of various bioactive derivatives |

| Wittig Reaction | Phosphonium (B103445) ylide | 3-vinylindole | Carbon chain extension |

| Oxidation | Oxidizing Agent (e.g., KMnO4, Oxone) | Indole-3-carboxylic acid | Precursor for amides and esters |

| Reduction | Reducing Agent (e.g., NaBH4) | 3-(hydroxymethyl)indole | Intermediate for further functionalization |

The functional groups on this compound allow for systematic structural modifications to develop new compounds with tailored pharmacological activities. The 6-methoxy substitution pattern is particularly significant for biological activity, as seen in a series of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives that were synthesized and evaluated as melatonin (B1676174) analogues, with some exhibiting potent agonist or antagonist activity at melatonin receptors. nih.gov Furthermore, the indole-3-carboxaldehyde core structure has been used to create novel analogues with significant antioxidant properties by conjugating them with various aryl amines. This demonstrates the potential of using the this compound scaffold to generate libraries of compounds for screening and developing new therapeutic agents.

Building Block for Complex Natural Products and Alkaloids

Role in Material Science and Other Fields (if applicable)

While the primary applications of this compound are in medicinal chemistry and natural product synthesis, indole derivatives are also explored in other fields.

Currently, there is limited specific information available in the scientific literature regarding the application of this compound as a precursor for organic electronic materials.

Building Blocks for Polymer Synthesis

The application of this compound as a building block for polymer synthesis is primarily centered on two strategic approaches: modification of the formyl group to introduce a polymerizable moiety and polymerization involving the indole ring itself, often after deprotection of the Boc group.

The formyl group at the 3-position of the indole ring is a key functional handle for introducing polymerizable groups. This aldehyde functionality can readily participate in various condensation reactions. For instance, Knoevenagel condensation of indole-3-carbaldehyde with compounds containing active methylene (B1212753) groups can yield monomers with carbon-carbon double bonds suitable for vinyl-type polymerization. While specific studies on the polymerization of derivatives of this compound are still developing, the reactivity of the 3-formylindole core is well-established.

Another significant pathway for polymer synthesis involves the indole nucleus. Indole and its derivatives are known to undergo oxidative and electrochemical polymerization to produce conducting polymers. The methoxy (B1213986) group at the 6-position is an electron-donating group, which is expected to enhance the electron-rich nature of the indole ring, potentially facilitating oxidative polymerization.

The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen plays a crucial role in the synthetic strategy. It protects the nitrogen during initial functionalization steps and can be removed under specific conditions to allow for N-H reactivity or polymerization involving the nitrogen atom. The selective removal of the Boc group can be achieved using acidic conditions or by heating. This deprotection step can be a key transformation to unmask the reactive N-H group of the indole, which can then participate in polymerization reactions, such as polycondensation with suitable co-monomers.

The electrochemical polymerization of indole derivatives is another area of active research. Studies on the electrochemical oxidation of indole-3-carboxaldehyde have demonstrated the formation of polymer films on electrode surfaces. The presence of the methoxy group in this compound could influence the oxidation potential and the properties of the resulting polymer.

While direct polymerization of this compound has not been extensively reported, its utility as a precursor is evident. For example, the formyl group can be converted into other functional groups that are more amenable to specific polymerization techniques. The strategic interplay between the Boc-protected nitrogen, the reactive formyl group, and the activating methoxy group makes this compound a valuable platform for designing and synthesizing novel functional polymers.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Role of Functional Groups | Potential Polymer Type |

| Condensation Polymerization | The formyl group can react with active methylene compounds (e.g., via Knoevenagel condensation) to form a vinyl monomer, which can then undergo polymerization. | Vinyl polymers, Polyesters (after further modification) |

| Oxidative Polymerization | After deprotection of the Boc group, the electron-rich 6-methoxyindole ring can undergo oxidative coupling to form a polyindole chain. | Conducting polymers |

| Electrochemical Polymerization | The indole ring can be electrochemically oxidized to form a polymer film. The Boc group may or may not be removed during this process. | Conducting polymer films |

| Polycondensation after Modification | The formyl group can be reduced to a hydroxyl group or oxidized to a carboxylic acid, creating a monomer for polycondensation reactions (e.g., with diisocyanates or diols). | Polyurethanes, Polyesters |

Advanced Research and Future Directions

Novel Synthetic Methodologies for Indole (B1671886) Functionalization

The synthesis of functionalized indoles is a cornerstone of heterocyclic chemistry. For 1-Boc-3-Formyl-6-methoxyindole, research could focus on developing more efficient and sustainable methods for its preparation. While classical methods like the Vilsmeier-Haack reaction are commonly used for the formylation of indoles, novel approaches could explore direct C-H functionalization techniques. The inherent reactivity of the indole core often leads to challenges in regioselectivity, an area where modern synthetic methods could offer significant improvements.

Catalytic Approaches to Enhance Selectivity and Efficiency

Transition metal catalysis has revolutionized organic synthesis, and its application to indole chemistry is an active area of research. Future studies on this compound could investigate the use of catalysts, for instance, to achieve regioselective functionalization at other positions of the indole ring. The development of catalytic systems that can selectively modify the indole core without disturbing the existing functional groups would be a significant advancement.

Exploration of New Reactivity Patterns

The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing formyl and Boc groups in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Research in this area could uncover novel reaction pathways and lead to the synthesis of unique molecular architectures. The formyl group, for example, can participate in a wide range of reactions, including condensations, oxidations, and reductions, opening avenues for the synthesis of a diverse array of derivatives.

Development of Analogs with Enhanced Biological Activity

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it an attractive starting point for the development of new biologically active compounds. By modifying the formyl and methoxy groups and introducing new substituents onto the indole ring, it may be possible to design analogs with enhanced potency and selectivity for various biological targets. The general biological activities of indole derivatives are vast, including anticancer and antimicrobial properties.

Applications in Chemical Biology and Drug Discovery

As a versatile building block, this compound holds potential for applications in chemical biology and drug discovery. Its functional groups can be used to attach fluorescent probes, affinity tags, or other reporter molecules, enabling the study of biological processes. Furthermore, its use as a precursor in the synthesis of compound libraries could accelerate the discovery of new therapeutic agents. The development of derivatives could lead to new inhibitors of enzymes such as cytochrome P450, which are important in drug metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Boc-3-Formyl-6-methoxyindole, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : The synthesis of indole derivatives often involves multi-step protocols. For this compound, a common approach includes Boc protection of the indole nitrogen, followed by formylation at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF). For example, similar indole formylation steps in and used THF as a solvent with TBAF for deprotection (71% yield). Optimization may involve temperature control (0°C to room temperature) and column chromatography purification (e.g., silica gel with EtOAc/hexanes gradients) to isolate intermediates .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the Boc tert-butyl group (δ ~1.3 ppm, singlet), formyl proton (δ ~10.0 ppm), and methoxy group (δ ~3.8 ppm). Aromatic protons in the 6-methoxyindole core typically appear as doublets in δ 6.5–7.5 ppm (see for analogous indole NMR data) .

- HRMS : Calculate the exact mass for C₁₅H₁₇NO₄ (M+H⁺: 276.1230). Deviations >5 ppm suggest impurities or incorrect functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives (e.g., anticancer vs. antimicrobial efficacy)?

- Methodological Answer : Discrepancies often arise from assay conditions or structural modifications. For example:

- Anticancer activity : Derivatives with trifluoromethoxy substituents (as in ) showed IC₅₀ values <1 µM against endothelial cells due to vascular disruption mechanisms .

- Antimicrobial activity : Methoxy and formyl groups enhance membrane permeability, but activity varies with bacterial strain (e.g., Gram-positive vs. Gram-negative). Validate via standardized MIC assays and compare with controls like indole-3-carboxaldehyde derivatives .

Q. How does the Boc group influence the reactivity of this compound in nucleophilic substitutions or cross-coupling reactions?

- Methodological Answer : The Boc group sterically shields the indole nitrogen, directing reactivity to the 3-formyl position. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor deprotection risks under basic conditions (e.g., TBAF in may cleave Boc if overheated) .

Q. What computational methods predict the binding affinity of this compound derivatives to biological targets (e.g., tubulin or kinases)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures of tubulin (PDB: 1SA0) or EGFR kinase (PDB: 1M17). The formyl group may form hydrogen bonds with Lys254 in tubulin’s colchicine site .

- MD simulations : Assess stability of ligand-protein complexes in GROMACS (100 ns trajectories). Compare with experimental IC₅₀ data to validate predictions .

Data Contradiction Analysis

Q. Why do some studies report high thermal stability for this compound, while others note decomposition during purification?

- Methodological Answer : Thermal stability depends on solvent and temperature. For example:

- Stable conditions : Flash chromatography below 40°C () or recrystallization from EtOAc/hexanes .

- Decomposition risks : Prolonged heating in polar aprotic solvents (e.g., DMF above 100°C) may cleave the Boc group. Monitor via TLC and LC-MS during process optimization .

Structure-Activity Relationship (SAR) Considerations

Q. How do substituents at the 6-methoxy position modulate the pharmacological profile of this compound?

- Methodological Answer :

- Electron-donating groups (e.g., -OCH₃) : Enhance π-π stacking with aromatic residues in target proteins (e.g., tubulin).

- Electron-withdrawing groups (e.g., -NO₂) : Increase electrophilicity at the formyl group, improving covalent binding but risking off-target effects. Compare with 6-iodo analogs ( ) to balance reactivity and selectivity .

Biological Activity Validation

Q. What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound?

- Methodological Answer :

- In vitro : Use endothelial cell lines (e.g., HUVECs) for tubulin polymerization assays () or cancer cell lines (e.g., MCF-7) for apoptosis studies (Annexin V/PI staining) .

- In vivo : Xenograft models (e.g., murine breast cancer) with intraperitoneal dosing (10–50 mg/kg). Monitor tumor volume and toxicity via ALT/AST levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.